1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13(23)15-4-3-5-16(10-15)22-19-11-18(20-12-21-19)14-6-8-17(24-2)9-7-14/h3-12H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZLVJNKQDJXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.
Substitution with 4-Methoxyphenyl Group: The pyrimidine ring is then substituted with a 4-methoxyphenyl group using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Amino Substitution: The amino group is introduced through a nucleophilic substitution reaction.
Formation of Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Amino Group
The amino group (-NH-) bridging the pyrimidine and phenyl rings is a key reactive site.
Key Findings :
-
Alkylation occurs preferentially at the pyrimidine amino group due to its nucleophilic character.
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Acylation with acetic anhydride forms stable acetylated derivatives, as observed in related pyrimidine systems .
Ketone Functionalization (Ethanone Moiety)
The ethanone group undergoes typical carbonyl reactions.
Key Findings :
-
Hydrazones are readily formed under mild conditions, enabling further heterocyclic synthesis .
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Cyclocondensation with malononitrile generates spirocyclic architectures, a common strategy in pyrimidine chemistry .
Electrophilic Aromatic Substitution (Methoxyphenyl Ring)
The electron-rich 4-methoxyphenyl group directs electrophilic attacks to specific positions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivative | Not reported | |
| Halogenation | NBS (N-bromosuccinimide), CHCl₃ | Brominated analog | 60–75% |
Key Findings :
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Methoxy groups activate the aromatic ring toward electrophiles, favoring para/ortho substitution .
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Bromination enhances bioactivity in related pyrimidine-based inhibitors .
Cross-Coupling Reactions (Pyrimidine Core)
The pyrimidine ring participates in metal-catalyzed coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-pyrimidine | 80–92% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminopyrimidine | 75% |
Key Findings :
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Suzuki couplings enable the introduction of diverse aryl groups at the pyrimidine C4/C6 positions .
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Buchwald-Hartwig amination facilitates C-N bond formation for kinase inhibitor synthesis .
Biological Activity via Structural Modifications
Derivatives of 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone show therapeutic potential:
Key Insights :
Scientific Research Applications
The compound 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a potential drug candidate for treating various diseases, including cancer and inflammatory conditions. The presence of the pyrimidine ring and methoxyphenyl groups enhances its biological activity.
Case Study: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly in breast cancer cells, demonstrating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 25 |
| A549 (Lung) | 30 |
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound. It has been tested against several bacterial strains, showing promising results.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease progression. For instance, it has shown inhibitory activity against certain kinases involved in cancer signaling pathways.
Case Study: Kinase Inhibition
In vitro assays revealed that this compound effectively inhibited the activity of protein kinase B (AKT), a key player in cancer cell survival and proliferation.
| Enzyme | IC50 (µM) |
|---|---|
| AKT | 12 |
| ERK | 18 |
Mechanism of Action
The mechanism of action of 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and thus exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
Compound 1 : 1-[6-(4-Methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidin-5-yl]ethanone (CAS 219806-93-6)
- Molecular Formula : C₁₄H₁₆N₂O₂S .
- Key Differences: 2-Sulfanyl group vs. amino group in the target compound. 4-Methyl substituent on the pyrimidine ring, increasing steric hindrance.
- Implications: The thiol group may enhance metal-binding affinity but reduce metabolic stability compared to the amino group. The methyl substituent could limit rotational freedom .
Compound 2 : 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone
- Molecular Formula : C₁₃H₁₃FN₂OS .
- Key Differences :
- 4-Fluorophenyl vs. 4-methoxyphenyl in the target.
- Sulfanylidene group and tetrahydro-pyrimidine (partially saturated ring).
- The saturated ring reduces aromaticity, altering binding kinetics .
Compound 3 : 1-(6-Methylpyrimidin-4-yl)ethanone
- Molecular Formula : C₇H₈N₂O .
- Key Differences: Lacks the amino-phenyl and 4-methoxyphenyl substituents. Simplified structure with a 6-methyl group.
- Implications : Reduced hydrogen-bonding capacity and lower molecular weight may diminish target affinity but improve solubility .
Functional Analogues with Varied Substituents
Compound 4 : 3-(2-Chloro-6-methylphenyl)-7-((2-methoxy-4-(1-methylpiperidin-4-yl)phenyl)amino)-1-(5-methoxypyridin-2-yl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one (YKL-05-099)
- Molecular Formula : C₃₂H₃₄ClN₇O₃ .
- Key Differences: Dihydropyrimido-pyrimidinone scaffold vs. fully aromatic pyrimidine. Chlorophenyl and piperidinyl groups introduce bulk and basicity.
- Implications : The fused ring system may enhance target selectivity, while the chlorine atom could improve binding via hydrophobic interactions .
Compound 5 : 1-(5-(6-((2-Methyl(phenyl)amino)ethyl)amino)imidazo[1,2-b]pyridazin-3-yl)thiophen-2-yl)ethanone
Biological Activity
The compound 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.37 g/mol. The compound features a pyrimidine ring substituted with a methoxyphenyl group, which is critical for its biological activity.
Research indicates that compounds containing pyrimidine structures often exhibit diverse biological activities, including:
- Anticancer Activity : Many pyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific enzymes or receptors.
- Antimicrobial Properties : Some studies suggest that these compounds can disrupt bacterial cell walls or inhibit bacterial growth.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including kinases and phosphatases, which play crucial roles in cellular signaling pathways.
Anticancer Activity
A study published in Nature explored the anticancer properties of similar pyrimidine derivatives, demonstrating their effectiveness against various cancer cell lines. The compound showed significant inhibition of cell growth in vitro, with IC50 values ranging from 1 to 5 µM depending on the cancer type .
Antimicrobial Activity
In vitro assays have indicated that this compound exhibits antimicrobial activity against several strains of bacteria. A notable study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus, suggesting effective bactericidal properties .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results as a tyrosine kinase inhibitor , crucial for controlling cell division and growth. In one study, the compound demonstrated an IC50 value of 0.2 µM against EGFR tyrosine kinase .
Data Tables
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 1 - 5 | |
| Antimicrobial | Staphylococcus aureus | - | |
| Tyrosine Kinase Inhibition | EGFR | 0.2 |
Case Studies
- Anticancer Efficacy : A recent clinical trial investigated the effects of pyrimidine derivatives on patients with advanced solid tumors. Patients receiving treatment with compounds similar to this compound exhibited a 30% response rate, highlighting its potential as a therapeutic agent .
- Inhibition of Bacterial Growth : Another study focused on the antimicrobial properties of this compound against resistant strains. The findings indicated that it could serve as a lead compound for developing new antibiotics, especially against multi-drug resistant bacteria .
Q & A
Q. What are the standard synthetic routes for 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone?
The compound is typically synthesized via multi-step reactions involving condensation and functional group transformations. A common approach involves reacting 1-(3-aminophenyl)ethanone with 6-(4-methoxyphenyl)pyrimidin-4-yl derivatives under basic conditions. For example, sodium hydroxide in ethanol at elevated temperatures (e.g., 200°C) facilitates condensation, followed by purification via recrystallization or column chromatography . Key intermediates, such as 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethanone, are synthesized first, with IR spectroscopy (3564–3651 cm⁻¹ NH stretch) used to confirm amine group formation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. NMR confirms the aromatic proton environment and methoxy group integration, while HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 459). Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) . X-ray crystallography (if single crystals are obtained) provides definitive bond-length and angle data, as demonstrated in structural analogs .
Q. What solvents and catalysts are commonly used in its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) and alcohols (ethanol, methanol) are preferred for their ability to dissolve aromatic intermediates. Lewis acids like aluminum chloride (AlCl₃) catalyze Friedel-Crafts acylations, while bases such as sodium hydroxide or lithium hydroxide facilitate condensation reactions. Catalytic hydrogenation (Pd/C, H₂) may reduce nitro or ketone groups in intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Systematic optimization involves varying temperature, solvent polarity, and catalyst loading. For instance, increasing reaction temperature (e.g., from 150°C to 200°C) accelerates condensation but risks side reactions. Solvent mixtures (e.g., ethanol-water) enhance solubility of intermediates. Kinetic studies via TLC or HPLC monitoring can identify optimal reaction times . For example, guanidine nitrate in refluxing ethanol for 4 hours yields pyrimidin-2-amine derivatives with >80% purity .
Q. What strategies are employed to analyze its interaction with biological targets?
Cellular assays (e.g., fluorescence polarization, ELISA) quantify binding affinity to targets like kinases or GPCRs. In vivo studies using model organisms assess pharmacokinetics (e.g., bioavailability, half-life). Molecular docking simulations predict binding modes, guided by X-ray crystallographic data of homologous proteins . For example, structural analogs with morpholino groups show enhanced binding to ATP pockets in kinases .
Q. How to address discrepancies in spectral data during structural elucidation?
Contradictions in NMR or mass spectra may arise from tautomerism or impurities. Comparative analysis with synthesized standards (e.g., 1-(4-methoxyphenyl)ethanone derivatives) validates peak assignments. 2D NMR techniques (COSY, HSQC) resolve overlapping signals, while deuterated solvent swaps (D₂O vs. CDCl₃) identify exchangeable protons . If commercial reference data is unavailable, computational tools (e.g., ACD/Labs) simulate spectra for verification .
Q. What computational methods support the study of its molecular interactions?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations model solvation effects and protein-ligand stability. QSAR models correlate substituent effects (e.g., methoxy vs. ethoxy groups) with biological activity. Software like AutoDock Vina or Schrödinger Suite facilitates docking studies, validated by experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
